[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
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Overview
Description
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro, dimethoxy, and methyl groups attached to a phenylene ring, which is further connected to trimethylsilane groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the phenylene core. One common method involves the reaction of 4-chloro-3,6-dimethoxy-5-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting intermediate is then subjected to further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted amines or thiols.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include dechlorinated compounds or hydroxyl derivatives.
Scientific Research Applications
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The trimethylsilane groups provide steric hindrance and hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used for activation of carboxylic acids.
Properties
CAS No. |
919289-40-0 |
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Molecular Formula |
C15H27ClO4Si2 |
Molecular Weight |
362.99 g/mol |
IUPAC Name |
(3-chloro-2,5-dimethoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H27ClO4Si2/c1-10-11(16)13(18-3)15(20-22(7,8)9)14(12(10)17-2)19-21(4,5)6/h1-9H3 |
InChI Key |
XNUDUXRLIFQGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origin of Product |
United States |
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